molecular formula C16H15N3O B033641 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-65-3

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Cat. No.: B033641
CAS No.: 103343-65-3
M. Wt: 265.31 g/mol
InChI Key: MWASGDJOVNIDEM-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-phenyl-1,3-dimethylbenzene with phosgene, followed by cyclization with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
  • CAS Number : 103343-65-3
  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.310 g/mol

Chemistry

This compound serves as a crucial building block in the synthesis of more complex benzodiazepine derivatives. Its structural characteristics allow for various chemical modifications, leading to the development of novel compounds with potentially enhanced biological activities.

Biology

Research has focused on the biological interactions of this compound with macromolecules such as proteins and nucleic acids. Studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development aimed at treating infections and malignancies.

Medicine

The compound is primarily explored for its pharmacological effects, particularly as an anxiolytic or anticonvulsant agent. Its mechanism of action involves interaction with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for managing anxiety disorders and seizures.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific chemical and physical properties. Its versatility allows it to be incorporated into various formulations and processes.

Case Study 1: Anxiolytic Effects

A study investigated the anxiolytic properties of this compound in animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups. The findings suggest potential applicability in treating anxiety disorders.

Case Study 2: Anticancer Activity

Research exploring the anticancer potential revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor subtypes.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.

Uniqueness: 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines

Biological Activity

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one, a compound belonging to the benzodiazepine class, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H15_{15}N3_3O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 103343-65-3

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, the compound exhibits anxiolytic and sedative effects. Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological profile .

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine family, including this compound, are effective in reducing anxiety and inducing sedation. This is primarily due to their ability to enhance GABA receptor activity .

Anticonvulsant Properties

Benzodiazepines are also known for their anticonvulsant properties. The compound's mechanism of action at GABA receptors suggests potential utility in treating seizure disorders .

Antimicrobial and Anticancer Activities

Studies have shown that derivatives of benzodiazepines can possess antimicrobial and anticancer properties. While specific research on the direct effects of this compound is limited, its structural similarities to other active compounds suggest potential in these areas .

In Vitro Studies

A study investigating various benzodiazepine derivatives demonstrated that modifications in their structure could significantly alter biological activity. For instance, the introduction of specific substituents on the phenyl ring enhanced potency against certain biological targets .

CompoundActivityIC50 Value (µM)
12aG9a InhibitionNot specified
5lAChE Inhibition3.98 ± 1.07
5jBChE InhibitionNot specified

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that variations in substituents on the benzodiazepine scaffold can lead to significant differences in biological activity. For example, compounds with electron-donating groups exhibited enhanced inhibitory effects against acetylcholinesterase (AChE) compared to those with electron-withdrawing groups .

Properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 150 ml of methanol containing 5 g (17.9 mmole) of 1,3-dihydro-1-methyl-3-oximino-5-phenyl-1,4-benzodiazepin-2-one was treated with a slurry of active Raney-nickel catalyst1 (10 g wet weight). The resulting suspension was hydrogenated on a Parr apparatus at 60 psi and 23° C. for 30 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford the title compound in 95% yield.
Quantity
150 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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